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molecular formula C12H19N B8650515 1-Methyl-1-[3-(1-methylethyl)phenyl]ethylamine

1-Methyl-1-[3-(1-methylethyl)phenyl]ethylamine

Cat. No. B8650515
M. Wt: 177.29 g/mol
InChI Key: YEWPZESCQGOKSW-UHFFFAOYSA-N
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Patent
US05352655

Procedure details

First, 0.5 g of platinum oxide was added to a solution formed by dissolving 25.3 g of 1-methyl-1-[3-(1-methylethenyl)phenyl]ethylamine in 100 ml of ethyl alcohol, and a hydrogenation reaction was then carried out at a temperature of 15° to 35° C. for 7 hours under atmospheric pressure under a hydrogen gas stream. Afterward, reaction residues were removed by filtration, and the resultant filtrate was then concentrated to obtain 25.0 g of 1-methyl-1-[3-(1-methylethyl)phenyl]ethylamine.
Quantity
25.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([NH2:13])([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10]([CH3:12])=[CH2:11])[CH:5]=1)[CH3:3]>C(O)C.[Pt]=O>[CH3:3][C:2]([NH2:13])([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH:10]([CH3:11])[CH3:12])[CH:5]=1)[CH3:1]

Inputs

Step One
Name
Quantity
25.3 g
Type
reactant
Smiles
CC(C)(C1=CC(=CC=C1)C(=C)C)N
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
a hydrogenation reaction
CUSTOM
Type
CUSTOM
Details
Afterward, reaction residues
CUSTOM
Type
CUSTOM
Details
were removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the resultant filtrate was then concentrated

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
CC(C)(C1=CC(=CC=C1)C(C)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: CALCULATEDPERCENTYIELD 97.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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